1,3-Dihydrobenzo[C]thiophene 2,2-dioxide 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 2471-91-2
VCID: VC3906152
InChI: InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2
SMILES: C1C2=CC=CC=C2CS1(=O)=O
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide

CAS No.: 2471-91-2

Cat. No.: VC3906152

Molecular Formula: C8H8O2S

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide - 2471-91-2

Specification

CAS No. 2471-91-2
Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
IUPAC Name 1,3-dihydro-2-benzothiophene 2,2-dioxide
Standard InChI InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2
Standard InChI Key RBXWSNGDUIKIQJ-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CS1(=O)=O
Canonical SMILES C1C2=CC=CC=C2CS1(=O)=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework where a benzene ring is fused to a thiophene ring, with two oxygen atoms doubly bonded to the sulfur atom (sulfone group). This configuration imparts significant polarity and rigidity to the molecule. The sulfone group enhances electrophilicity at specific positions, enabling targeted reactivity in substitution reactions .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC8H8O2SC_8H_8O_2S
Molecular Weight168.21 g/mol
Density1.344 g/cm³
Boiling Point388.6°C at 760 mmHg
Flash Point259.3°C
Vapor Pressure6.8×1066.8 \times 10^{-6} mmHg at 25°C
Refractive Index1.599

The high boiling point and low vapor pressure indicate thermal stability, making it suitable for high-temperature reactions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves the oxidation of 1,3-dihydrobenzo[C]thiophene using oxidizing agents such as hydrogen peroxide (H2O2H_2O_2) or meta-chloroperbenzoic acid (mCPBA). The reaction typically proceeds under mild conditions (20–40°C) in dichloromethane or acetic acid, achieving yields exceeding 80% . For example:
1,3-Dihydrobenzo[C]thiophene+H2O2CH2Cl21,3-Dihydrobenzo[C]thiophene 2,2-dioxide\text{1,3-Dihydrobenzo[C]thiophene} + H_2O_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{1,3-Dihydrobenzo[C]thiophene 2,2-dioxide}

Industrial Production

Industrial processes employ continuous-flow reactors to optimize oxidation efficiency. Catalytic systems using transition metals (e.g., vanadium or titanium oxides) enhance reaction rates and selectivity, reducing byproduct formation. Large-scale purification involves fractional distillation or recrystallization from ethanol-water mixtures .

Chemical Reactivity and Functionalization

Electrophilic Substitution Reactions

The sulfone group activates the aromatic ring toward electrophilic attack. Key reactions include:

  • Nitration: Treatment with nitric acid (HNO3HNO_3) in sulfuric acid yields nitro derivatives at the 5- and 7-positions .

  • Sulfonation: Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility .

  • Halogenation: Iodine monochloride (IClICl) selectively substitutes hydrogen atoms at the 4- and 6-positions .

Photolytic and Thermal Decomposition

Under UV light or elevated temperatures (>200°C), the compound undergoes ring-opening to form benzocyclobutene intermediates, which are valuable in polymer chemistry . For instance:
1,3-Dihydrobenzo[C]thiophene 2,2-dioxideΔBenzocyclobutene+SO2\text{1,3-Dihydrobenzo[C]thiophene 2,2-dioxide} \xrightarrow{\Delta} \text{Benzocyclobutene} + SO_2

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for isothiochromenes and polycyclic sulfones. For example, Diels-Alder reactions with dienophiles like maleic anhydride yield tetracyclic adducts with high stereoselectivity .

Multicomponent Bicyclization Reactions

Recent advances demonstrate its utility in SO2_2 insertion cascades. A 2024 study reported a metal-free protocol where 1,7-diynes react with aryl diazonium salts and DABSO (SO2SO_2 source) to produce naphthothiophene dioxides with 43% yield .

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